molecular formula C22H26N4O3S2 B2974675 N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-15-9

N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2974675
CAS No.: 1021075-15-9
M. Wt: 458.6
InChI Key: ITPPFSVIOUMJNK-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:

  • Cyclohexyl carboxamide group: Enhances lipophilicity and influences steric interactions.
  • 1,1-Dioxidotetrahydrothiophen-3-yl substituent: A sulfone-containing moiety that may improve solubility and metabolic stability.
  • Methyl group at position 3: Modulates electronic effects and steric bulk.

Properties

IUPAC Name

N-cyclohexyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-20-17(22(27)23-15-6-3-2-4-7-15)12-18(19-8-5-10-30-19)24-21(20)26(25-14)16-9-11-31(28,29)13-16/h5,8,10,12,15-16H,2-4,6-7,9,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPPFSVIOUMJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4CCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C15H23N3O4S
Molecular Weight : Approximately 335.43 g/mol
IUPAC Name : this compound

The compound features a pyrazolo[3,4-b]pyridine core with various substituents that enhance its lipophilicity and potential biological activity. The presence of the cyclohexyl group may contribute to its interaction with biological targets.

Preliminary studies indicate that this compound exhibits significant biological activities. It has been noted for its potential as an inhibitor of enzymes involved in metabolic pathways, particularly those related to lipid metabolism. Additionally, it may possess anti-inflammatory and analgesic properties based on its structural similarity to known pharmacophores .

Interaction Studies

Interaction studies are crucial for understanding the compound's mechanism of action and potential side effects. Initial data suggest that it interacts with specific biological targets involved in metabolic regulation. Techniques such as surface plasmon resonance or molecular docking simulations could further elucidate these interactions .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures that may confer distinct biological activities not observed in structurally similar compounds.

Compound Name Structure Highlights Unique Features
2-AminoquinolineContains an amino group on a quinoline ringKnown for anti-cancer properties
5-MethylthiazoleFeatures a methyl group on a thiazole ringExhibits antibacterial activity
4-PyridinamineContains an amine substituent on a pyridine ringInvolved in various pharmaceutical applications

Case Studies and Research Findings

Recent research has focused on the compound's role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. A series of derivatives were synthesized to evaluate their potency and selectivity against GIRK channels. Notably, one derivative demonstrated an EC50 value of 137 nM for GIRK1/2 activation, indicating significant biological activity .

Efficacy and Stability

The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety has been shown to improve metabolic stability in liver microsome assays. This suggests that modifications to the core structure can enhance both the potency and safety profile of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related pyrazolo[3,4-b]pyridine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Weight Melting Point (°C) Yield (%) Key Features Reference
Target compound Cyclohexyl 496.6 N/A N/A Balanced lipophilicity; sulfone moiety
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 4-Methoxybenzyl 496.6 N/A N/A Polar methoxy group may reduce membrane permeability
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 2-Methoxybenzyl 496.6 N/A N/A Ortho-substitution may sterically hinder target binding
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Cycloheptyl, 4-methoxyphenyl N/A N/A N/A Extended cycloalkyl chain; electron-rich aryl substituent
1-(4-Fluorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Tetrahydro-2H-pyran-4-yl 374.4 186–189 98 Fluorine atom enhances metabolic stability; high synthetic yield
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Thiophen-2-ylmethyl 374.4 129 95 Thiophene enhances π-stacking; lower melting point suggests improved solubility

Key Observations :

Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound provides moderate lipophilicity compared to the polar 4-methoxybenzyl () or hydrophilic tetrahydro-2H-pyran-4-yl () groups.

Synthetic Accessibility :

  • High yields (>95%) are reported for simpler derivatives like those in and , suggesting that sterically bulky substituents (e.g., cyclohexyl) might complicate synthesis or purification .

Steric and Electronic Influences :

  • The 2-methoxybenzyl group () introduces ortho-substitution, which could sterically hinder interactions with biological targets compared to the para-substituted analog () .
  • The thiophen-2-yl group in the target compound and enhances aromatic interactions, while the 4-fluorobenzyl group in introduces electron-withdrawing effects .

Sulfone vs. Non-Sulfone Derivatives: The 1,1-dioxidotetrahydrothiophen-3-yl moiety in the target compound and its analogs (–10) likely improves solubility and oxidative stability compared to non-sulfone derivatives like those in and .

Research Findings and Implications

  • Structural Diversity : Modifications at the carboxamide position (e.g., cyclohexyl vs. benzyl) significantly alter physicochemical properties, as seen in melting point variations (129–189°C) .
  • Pharmacological Potential: Thiophene and sulfone groups are common in kinase inhibitors (e.g., RAF, CDK), suggesting the target compound could share similar mechanisms .
  • Synthetic Challenges : Bulky substituents (e.g., cycloheptyl) may require optimized reaction conditions to maintain high yields, as evidenced by the 98% yield in .

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